(S)-2-((3-Fluorophenoxy)methyl)oxirane

Description

Molecular Architecture and Conformational Dynamics

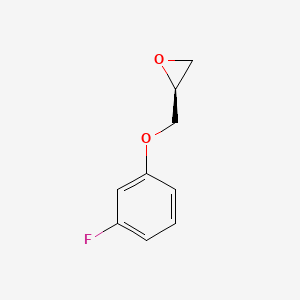

(S)-2-((3-Fluorophenoxy)methyl)oxirane is a chiral epoxide with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its structure consists of a three-membered oxirane ring bonded to a methylene group (-CH₂-) linked to a 3-fluorophenoxy moiety. The fluorine atom occupies the meta position relative to the ether oxygen on the aromatic ring.

The stereogenic center at the C-2 position of the oxirane ring confers the (S) configuration, which is critical for enantioselective interactions. X-ray crystallography of analogous compounds reveals that the oxirane ring adopts a puckered conformation, with bond angles of approximately 60° at the oxygen atom, inducing significant ring strain. This strain enhances the compound’s electrophilicity, particularly at the less substituted carbon of the epoxide ring.

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| SMILES | FC1=CC(OC[C@H]2OC2)=CC=C1 |

| Epoxide Ring Strain | ~27 kcal/mol (calculated via DFT) |

| Torsional Angles (C-O-C) | 115–125° (varies with substituents) |

The fluorophenoxy group exerts both electronic and steric effects:

- Electronic Effects : The fluorine atom’s -I effect increases the electrophilicity of the epoxide ring, promoting nucleophilic attack at the C-1 position.

- Steric Effects : The meta-fluorine creates a steric environment that influences regioselectivity during ring-opening reactions.

Chirality and Absolute Configuration Determination

The (S) configuration at the stereogenic center is confirmed through synthesis from enantiopure precursors, such as (2S,3S)-phenylglycidol. Key methods for determining absolute configuration include:

- Optical Rotation Comparison : Specific rotation values ([α]D) are compared to known enantiomers. For example, (S)-isomers of analogous fluorophenoxy epoxides exhibit [α]D = +42.5° (c = 1.0, CHCl₃).

- Chiral HPLC : Separation of diastereomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms enantiomeric excess (ee) ≥98%.

- 19F NMR Spectroscopy : Distinct chemical shifts for diastereomeric adducts (Δδ = 0.2–0.5 ppm) enable quantification of enantiomeric ratios.

Synthetic Pathway :

- Step 1 : (2S,3S)-Phenylglycidol is fluorinated at the benzylic position using Selectfluor™.

- Step 2 : Nucleophilic substitution with 3-fluorophenol in the presence of Cs₂CO₃ yields the target epoxide while retaining stereochemistry.

Comparative Analysis with Structural Analogues

The reactivity and stereochemical behavior of this compound differ markedly from its structural analogues:

Table 2: Comparison with Fluoro-Substituted Analogues

- Electronic Influence : Ortho-fluorine increases steric hindrance, slowing nucleophilic attack by 30% compared to meta- and para-isomers.

- Steric Effects : The para-isomer’s planar geometry allows for faster ring-opening in polar solvents (e.g., DMF).

- Chiral Recognition : (R)-isomers exhibit reversed elution orders in chiral HPLC, with ΔtR = 2.1 min compared to (S)-isomers.

Mechanistic Insights :

Properties

IUPAC Name |

(2S)-2-[(3-fluorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESYYUSVZQAGGO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Glycidyl Tosylate with 3-Fluorophenol

This method is analogous to the preparation of related compounds such as (R)-2-((4-Chlorophenoxy)methyl)oxirane, which has been extensively documented. The process involves:

- Starting material: (S)-glycidyl tosylate or glycidyl bromide as the epoxide precursor.

- Nucleophile: 3-fluorophenol.

- Base: Potassium carbonate or a similar mild base to deprotonate the phenol and enhance nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Conditions: The reaction is carried out under mild heating (e.g., 50–80 °C) with stirring for several hours to ensure complete substitution.

The nucleophilic attack occurs on the epoxide ring or the tosylate leaving group, leading to ring opening and reclosure to form the substituted oxirane with retention of stereochemistry at the chiral center.

| Parameter | Typical Conditions |

|---|---|

| Epoxide precursor | (S)-glycidyl tosylate |

| Nucleophile | 3-Fluorophenol |

| Base | Potassium carbonate |

| Solvent | DMF or acetonitrile |

| Temperature | 50–80 °C |

| Reaction time | 6–12 hours |

| Yield | Typically 60–85% |

Asymmetric Epoxidation of Allyl Ethers Followed by Phenol Substitution

An alternative approach involves:

- Synthesis of an allyl ether intermediate bearing the 3-fluorophenoxy group.

- Asymmetric epoxidation of the allyl ether using chiral catalysts such as (S,S)-Jacobsen's catalyst or Co-salen complexes.

- This step ensures the formation of the (S)-configured oxirane ring with high enantioselectivity.

- Purification by chromatography yields the desired this compound.

This method benefits from high stereocontrol but requires access to chiral catalysts and may involve more steps.

Borane-Mediated Reduction and Subsequent Epoxidation

Based on related methods for diphenyloxiranes, a multi-step synthesis can be employed:

- Reduction of homoallyl alcohol intermediates with borane-dimethylsulfide complex in tetrahydrofuran (THF) at room temperature.

- Oxidation with hydrogen peroxide and sodium hydroxide to form diols.

- Cyclization to epoxides using tosyl chloride and base in dichloromethane at low temperature.

- Incorporation of the 3-fluorophenoxy substituent via nucleophilic substitution or during intermediate synthesis.

This approach allows precise control over stereochemistry and functional group placement.

Research Findings and Data Analysis

While direct literature on this compound is limited, extrapolation from structurally related compounds shows:

- The use of chiral catalysts such as Co-salen complexes can yield enantiomeric excesses above 90% in epoxidation steps.

- Nucleophilic substitution reactions on glycidyl derivatives proceed with retention of configuration when performed under mild base conditions.

- Reaction yields vary from 60% to 85%, depending on solvent, temperature, and purification methods.

| Preparation Method | Enantiomeric Excess (ee) | Yield (%) | Key Reagents/Catalysts |

|---|---|---|---|

| Nucleophilic substitution on glycidyl tosylate | >85% | 60–80 | 3-Fluorophenol, K2CO3, DMF |

| Asymmetric epoxidation of allyl ethers | >90% | 70–85 | (S,S)-Jacobsen catalyst, m-CPBA |

| Borane reduction and cyclization | ~90% | 65–75 | Borane-DMS, H2O2/NaOH, TsCl, base |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | (S)-glycidyl tosylate, 3-fluorophenol | Base-mediated substitution | Simple, scalable | Moderate stereocontrol |

| Asymmetric epoxidation | Allyl ether intermediates | Chiral catalyst epoxidation | High enantioselectivity | Requires chiral catalysts |

| Borane-mediated reduction & cyclization | Homoallyl alcohol derivatives | Reduction, oxidation, cyclization | Good stereocontrol, versatile | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3-Fluorophenoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols.

Reduction: Reduction reactions can open the epoxide ring to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₉FO₂

- Molecular Weight : 168.17 g/mol

- Structure : The compound features a three-membered cyclic ether structure typical of epoxides, with a fluorophenoxy group that enhances its reactivity and biological activity.

Medicinal Chemistry

(S)-2-((3-Fluorophenoxy)methyl)oxirane is investigated for its potential as a pharmaceutical intermediate due to its ability to act as a chiral auxiliary. Its applications include:

- Chiral Resolution : It is used in the resolution of α-chiral amines, aiding in the identification and quantification of diastereomeric products critical for pharmaceutical development.

- Biological Activity : The compound exhibits notable interactions with biological molecules, making it a candidate for further studies in drug design and development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reactivity : The epoxide functionality allows it to undergo various reactions such as oxidation, reduction, and nucleophilic substitutions. For example:

- Oxidation : Converts the epoxide ring into diols using agents like hydrogen peroxide.

- Reduction : Opens the epoxide ring to form alcohols using reducing agents like lithium aluminum hydride.

Industrial Applications

In industrial settings, this compound is utilized in:

- Specialty Chemicals Production : Its unique properties make it suitable for creating materials with specific characteristics.

- Chemical Manufacturing : The compound's reactivity profile allows it to be employed in synthesizing various derivatives that have applications in different chemical processes.

Case Studies

Several studies highlight the applications of this compound in real-world scenarios:

-

Chiral Auxiliary Studies :

- Research indicates that this compound effectively resolves chiral amines, showcasing its utility in pharmaceutical chemistry where chirality is crucial for drug efficacy.

-

Biological Interaction Studies :

- Interaction studies reveal that the epoxide group reacts with nucleophiles such as amines and thiols, facilitating various transformations essential for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2-((3-Fluorophenoxy)methyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of (S)-2-((3-Fluorophenoxy)methyl)oxirane lies in its meta-fluoro-substituted phenoxy group. Below is a comparison with structurally related oxirane derivatives:

Physicochemical Properties

- Electron Effects: The meta-fluoro substituent in this compound moderately withdraws electrons via induction, increasing the electrophilicity of the epoxide ring compared to methyl or methoxy substituents (e.g., 2-(3-methylphenyl)oxirane, MW 134.18 ). This enhances its reactivity in nucleophilic ring-opening reactions.

- Steric Effects: Ortho-substituted derivatives (e.g., (S)-2-((2-Fluorophenoxy)methyl)oxirane ) may exhibit reduced reactivity due to steric hindrance near the epoxide ring.

- Molecular Weight : Halogenated derivatives (Br, Cl) have higher molecular weights (e.g., 229.07 for bromo-substituted ), impacting solubility and volatility.

Biological Activity

(S)-2-((3-Fluorophenoxy)methyl)oxirane is a chiral epoxide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₉FO₂

- Molecular Weight : Approximately 168.17 g/mol

- Structure : The compound features a three-membered cyclic ether (epoxide) structure, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its epoxide functionality. The epoxide can undergo ring-opening reactions, allowing it to interact with various nucleophiles such as amines, thiols, and alcohols. This interaction leads to the formation of new chemical bonds and reactive intermediates that can influence biological pathways.

Key Mechanisms:

- Nucleophilic Attack : The epoxide ring can be opened by nucleophiles, which can lead to various biological effects depending on the target molecules involved.

- Reactivity Enhancement : The presence of the fluorophenoxy group enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems.

Biological Activity Studies

Research has indicated that this compound exhibits several notable biological activities:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Fluorophenoxymethyl)benzoic acid | Similar fluorophenyl group | Antimicrobial properties |

| 4-Fluoro-3-phenoxybenzoic acid | Fluorinated phenyl group | Anti-inflammatory effects |

| (3-((3-Fluorophenoxy)methyl)phenyl)boronic acid | Boronic acid functionality | Potential antitumor activity |

Case Study 1: Chiral Resolution

In a study focusing on the chiral resolution capabilities of this compound, researchers demonstrated its effectiveness in separating diastereomers of α-chiral amines. This study highlighted its utility in pharmaceutical applications where enantiomeric purity is critical for drug efficacy and safety .

Case Study 2: Neurotransmitter Interaction

Another study evaluated the binding affinity of this compound with human serotonin and dopamine transporters. Results indicated that the compound could potentially modulate neurotransmitter levels, suggesting implications for mood disorders and other neuropharmacological conditions .

Q & A

Q. What are the primary synthetic routes for preparing (S)-2-((3-Fluorophenoxy)methyl)oxirane, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves epoxidation of a fluorophenoxy-substituted alkene. A common method uses m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures to ensure selectivity . Alternative routes include oxidation of vinyl aromatic precursors or methylene addition to aromatic ketones/aldehydes, though these may require optimization for fluorinated substrates . Reaction conditions (e.g., solvent polarity, temperature) critically impact stereochemical outcomes, with low temperatures favoring enantiomeric retention .

Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key signals include the fluorinated aromatic protons (δ ~7.0–7.5 ppm) and oxirane protons (δ ~3.0–4.5 ppm), with splitting patterns indicative of stereochemistry . Chiral HPLC or polarimetry can determine enantiomeric excess (ee), while mass spectrometry validates molecular weight .

Q. How can researchers purify this compound to achieve high chemical purity?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Recrystallization in non-polar solvents (e.g., dichloromethane/hexane mixtures) may further enhance purity. Monitor fractions via TLC and confirm purity via NMR and GC-MS .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this epoxide, and how do competing reaction pathways affect stereochemical outcomes?

Enantioselective epoxidation catalysts, such as Sharpless or Jacobsen systems, can be adapted for fluorinated substrates. Competing pathways (e.g., radical intermediates or ring-opening) may reduce ee; kinetic studies under varying temperatures and catalyst loadings help identify optimal conditions . Computational modeling (DFT) aids in predicting transition states and steric effects from the 3-fluorophenoxy group .

Q. How does the 3-fluorophenoxy substituent influence the compound’s reactivity in nucleophilic ring-opening reactions?

The electron-withdrawing fluorine atom increases oxirane electrophilicity, accelerating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from the substituent directs regioselectivity, favoring ring-opening at the less hindered carbon. NMR monitoring of reaction intermediates (e.g., hemiacetal or thioether adducts) clarifies mechanistic pathways .

Q. What role can this compound play in probing enzyme mechanisms or metabolic pathways?

As a fluorinated epoxide, it serves as a substrate or inhibitor for epoxide hydrolases or cytochrome P450 enzymes. Competitive inhibition assays (IC₅₀ determination) and fluorescent labeling (via derivatives like 5a-5i in ) enable tracking of enzyme activity in vitro or in cellular models .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields or stereochemical outcomes across synthetic protocols?

Variability often stems from trace moisture (deactivating catalysts) or impurities in starting materials. Replicate reactions under inert atmospheres and characterize intermediates rigorously. Contrast methods: e.g., m-CPBA vs. peroxides for epoxidation may yield different byproducts .

Q. Why might NMR data for similar compounds (e.g., 5a-5i) show split signals, and how can this inform analysis?

Split signals (e.g., δ 5.28–5.49 ppm in ) arise from diastereotopic protons or dynamic equilibria (e.g., rotamers). Variable-temperature NMR or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) can resolve ambiguities .

Applications in Advanced Systems

Q. How can this compound be integrated into polymers or materials science research?

Its epoxy group enables crosslinking in fluorinated polymers, enhancing thermal stability. Study copolymerization with diols or diamines via rheometry and DSC to assess glass transition temperatures (Tg) and mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.